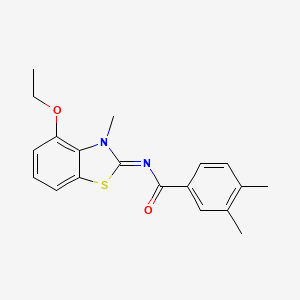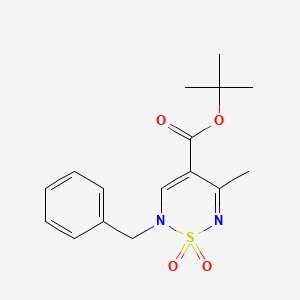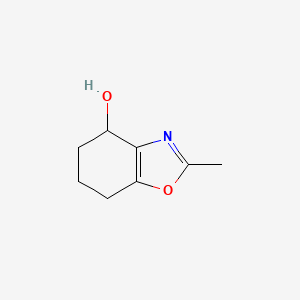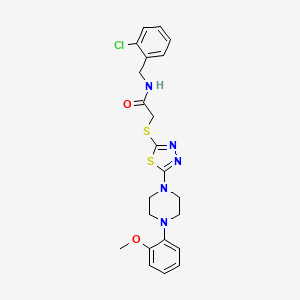![molecular formula C15H19NO B2983169 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 36391-94-3](/img/structure/B2983169.png)
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the CAS Number: 36391-94-3 . It has a molecular weight of 229.32 and its IUPAC name is (1R,5S)-8-((S)-1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one . The compound is typically in the form of a yellow to brown solid .
Synthesis Analysis
The synthesis of this compound and similar structures has been a topic of research due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of this compound is C15H19NO . The InChI code is 1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 . The compound has a complexity of 267 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.32 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass is 229.146664230 g/mol and the monoisotopic mass is 229.146664230 g/mol . The topological polar surface area is 20.3 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities. Research efforts are directed towards the stereoselective preparation of this structure, which is crucial for the synthesis of natural products like cocaine and atropine .
Enantioselective Synthesis
The enantioselective construction of the bicyclic scaffold is of significant interest due to its relevance in producing compounds with specific chirality. This is important for the development of pharmaceuticals where the S-enantiomer of a compound may have a different biological activity compared to its R-enantiomer .
Biological Activity Studies
Compounds with the 8-azabicyclo[3.2.1]octane structure are studied for their biological activities, including their potential as central nervous system stimulants, local anesthetics, and bronchodilators. This research has implications for developing new medications .
Methodological Research
The compound serves as a model for methodological studies in organic chemistry, such as the exploration of new synthetic pathways and reaction mechanisms. This includes the development of new enantioselective catalysts and reaction conditions .
Material Science
The rigid bicyclic structure of the compound makes it a candidate for the design of new materials with specific mechanical properties. It could be used in the development of polymers or other materials where structural integrity is paramount .
Chemical Education
Due to its complexity and relevance in natural product synthesis, this compound is also used in chemical education to teach advanced synthetic techniques and stereochemistry concepts to students .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and spectroscopy to help identify or quantify other substances .
Computational Chemistry
The compound’s structure is used in computational chemistry to model interactions with biological targets, predict reactivity patterns, and design new compounds with desired properties through computer simulations .
Eigenschaften
IUPAC Name |
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQDGLKXBERKJ-XGNXJENSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)
![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)

![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)
![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)


![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)